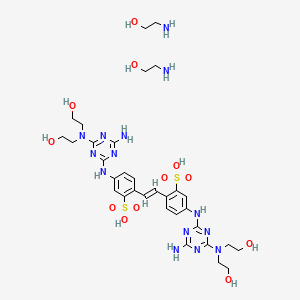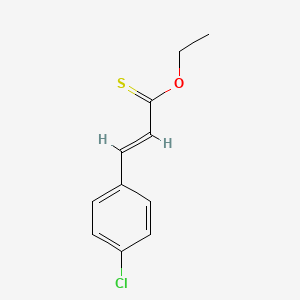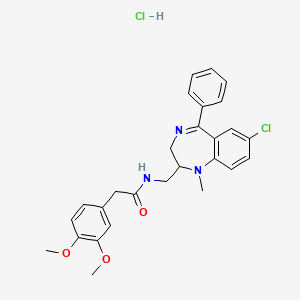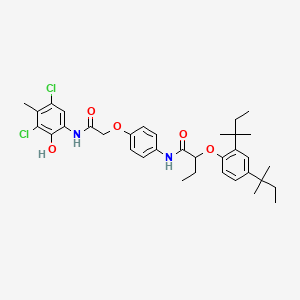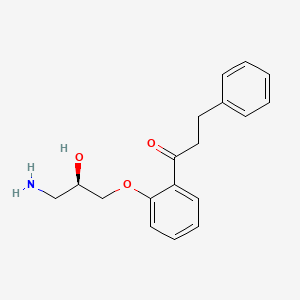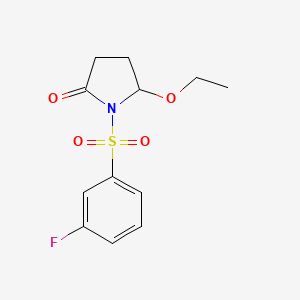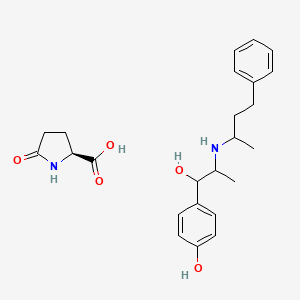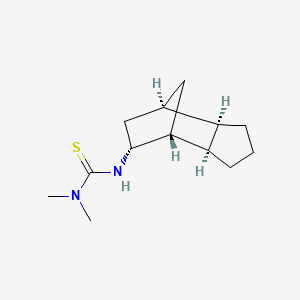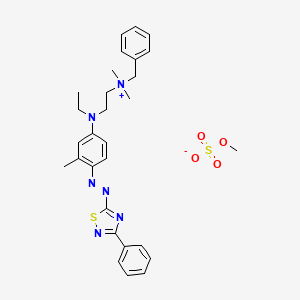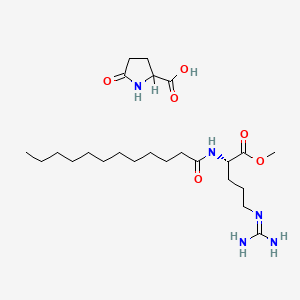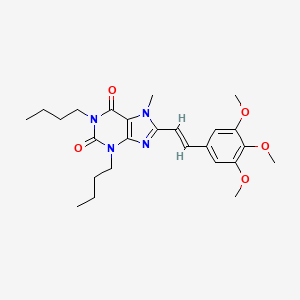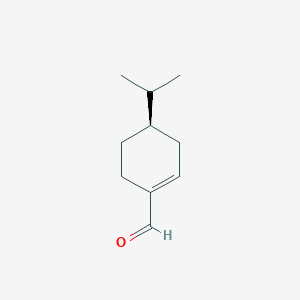
(R)-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with an isopropyl group and a carboxaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 4-Isopropylcyclohex-1-ene-1-carboxylic acid.
Reduction: 4-Isopropylcyclohex-1-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde: The enantiomer of ®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde with similar chemical properties but different biological activity.
4-Isopropylcyclohexanone: A related compound with a ketone functional group instead of an aldehyde.
4-Isopropylcyclohexanol: A related compound with an alcohol functional group instead of an aldehyde.
Uniqueness
®-(+)-4-Isopropylcyclohex-1-ene-1-carboxaldehyde is unique due to its specific chiral configuration and the presence of both an isopropyl group and an aldehyde functional group. This combination of features makes it valuable for asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.
Propriétés
Numéro CAS |
94369-75-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(4R)-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3/t10-/m0/s1 |
Clé InChI |
AEVLWICMAHGAMS-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H]1CCC(=CC1)C=O |
SMILES canonique |
CC(C)C1CCC(=CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


